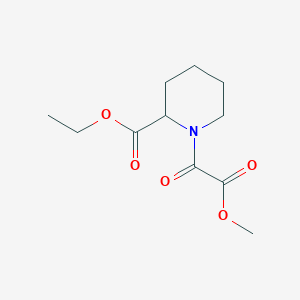
1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is a chemical compound with a unique structure that includes a piperidine ring, an ester group, and a methoxy-oxoacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate typically involves the esterification of piperidine-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methoxy-oxoacetyl moiety to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
- Benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
Uniqueness
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is unique due to its specific ester group and the stereochemistry of the piperidine ring.
Biological Activity
1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C12H15N1O4
- Molecular Weight : 239.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a ligand , influencing enzymatic activity and potentially modulating metabolic pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may bind to receptors, affecting signal transduction pathways that regulate physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of piperidine compounds, including this compound. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 100 µg/mL |
| This compound | S. aureus | 75 µg/mL |
Study 2: Anticancer Activity
In a cell viability assay conducted on various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 µM | Moderate |
| HeLa (Cervical Cancer) | 15 µM | High |
| A549 (Lung Cancer) | 25 µM | Low |
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-10(14)8-6-4-5-7-12(8)9(13)11(15)16-2/h8H,3-7H2,1-2H3 |
InChI Key |
OXQRLSIUMBHZJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















